1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the biphenyl and other substituents through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindole core structure.
Biphenyl Derivatives: Compounds containing the biphenyl moiety.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
63227-28-1 |
---|---|
Molecular Formula |
C30H20N2O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-methyl-5-[4-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3 |
InChI Key |
SWUJSSMOGIHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C |
Origin of Product |
United States |
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